N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and halogenated phenyl groups. The compound has a molecular formula of C20H14ClF I N2O2 and a molecular weight of approximately 426.69 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its potential biological activity and reactivity in various
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. It shows promise as an anticancer agent due to its ability to interact with specific molecular targets within cancer cells. Additionally, the compound has been explored for antimicrobial properties, making it a candidate for further development in pharmaceutical applications .
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves several steps:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several notable applications:
The interaction studies involving N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide focus on its binding affinity to various biological targets. Research indicates that this compound may interact with sigma receptors, which are implicated in various cellular processes and diseases. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .
Several compounds share structural similarities with N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide | Contains bromine instead of chlorine | May exhibit different biological activity due to bromine's larger size |
| N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide | Methyl group substitution | Altered lipophilicity could impact pharmacokinetics |
| N-[2-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-5-yl]-3-trifluoromethylbenzamide | Nitro group addition | Potentially enhanced electronic properties affecting reactivity |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its combination of both chlorine and fluorine substituents alongside iodine. This dual halogenation not only influences its reactivity but also enhances its potential as a versatile intermediate in organic synthesis and therapeutic applications compared to other similar compounds .